[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
CAS No.:
Cat. No.: VC18841503
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl4N |
|---|---|
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 2-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| Standard InChI | InChI=1S/C14H13Cl4N/c1-19(2)14-5-8(3-4-10(14)15)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3 |
| Standard InChI Key | CIZULICZEAFVTP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=CC(=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with a chloro group and at the 5-position with a 2,4,5-trichlorocyclohexa-2,4-dienyl moiety. The dimethylamine group () is attached to the phenyl ring, contributing to its nucleophilic potential. Key structural identifiers include:
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IUPAC Name: 2-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline.
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SMILES: CN(C)C1=C(C=CC(=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl.
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InChIKey: CIZULICZEAFVTP-UHFFFAOYSA-N.
The stereoelectronic effects of chlorine atoms and the conjugation between the phenyl and cyclohexadienyl groups influence its reactivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Chlorination: Introduction of chlorine atoms to aromatic precursors using agents like thionyl chloride () or chlorine gas () under controlled conditions.
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Coupling Reactions: Formation of the cyclohexadienyl-phenyl linkage via Suzuki-Miyaura or Ullmann coupling.
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Amination: Introduction of the dimethylamine group through nucleophilic substitution or reductive amination.
Reactivity Profile
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Nucleophilic Substitution: The dimethylamine group participates in reactions with electrophiles (e.g., alkyl halides).
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Electrophilic Aromatic Substitution: Chlorine substituents direct further substitution patterns .
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Elimination Reactions: Under basic conditions, dehydrohalogenation may occur.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 337.1 g/mol | |
| XLogP3-AA (Lipophilicity) | 5.4 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface | 12 Ų |
The compound’s lipophilicity () suggests moderate membrane permeability, a critical factor in bioavailability .
Industrial and Research Applications
Agrochemical Development
The compound’s structural resemblance to chlorinated pesticides suggests utility in:
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Herbicides: Disruption of plant lipid biosynthesis.
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Fungicides: Inhibition of ergosterol synthesis in fungi.
Pharmaceutical Intermediates
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Drug Synthesis: Serving as a precursor for antipsychotics and antidepressants .
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Proteolysis-Targeting Chimeras (PROTACs): Modular design for targeted protein degradation.
Comparison with Structural Analogs
Variations in chlorine positioning significantly alter electronic properties and bioactivity .
Future Research Directions
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